BenchChemオンラインストアへようこそ!

2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid

Lipophilicity Drug-likeness Permeability

2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid (CAS 2055231-61-1; molecular formula C₁₄H₂₀N₂O₃; molecular weight 264.32 g/mol) is a synthetic α-amino acid derivative featuring an N-isopropyl substituent at the 2-position and an m-tolylamide at the 4-carboxyl terminus. The PubChem-calculated lipophilicity (XLogP3-AA = -0.3) and hydrogen-bond donor count establish a moderately polar scaffold distinct from simpler N-alkyl aspartic acid analogs.

Molecular Formula C14H20N2O3
Molecular Weight 264.325
CAS No. 2055231-61-1
Cat. No. B2611515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid
CAS2055231-61-1
Molecular FormulaC14H20N2O3
Molecular Weight264.325
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NC(C)C
InChIInChI=1S/C14H20N2O3/c1-9(2)15-12(14(18)19)8-13(17)16-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3,(H,16,17)(H,18,19)
InChIKeyRDXOXEIQTSDRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic Acid (CAS 2055231-61-1): Procurement-Relevant Physicochemical and Structural Baseline


2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid (CAS 2055231-61-1; molecular formula C₁₄H₂₀N₂O₃; molecular weight 264.32 g/mol) is a synthetic α-amino acid derivative featuring an N-isopropyl substituent at the 2-position and an m-tolylamide at the 4-carboxyl terminus. The PubChem-calculated lipophilicity (XLogP3-AA = -0.3) and hydrogen-bond donor count (3) establish a moderately polar scaffold distinct from simpler N-alkyl aspartic acid analogs [1]. MassBank spectral entries classify the compound within the amino acid/peptide analogue superclass (ChemOnt ID: CHEMONTID:0000013), confirming its structural identity for analytical tracking [2]. This compound is catalogued under dual CAS identifiers (2055231-61-1 and 1026781-86-1) across chemical supplier databases, a factor that requires careful cross-referencing during procurement [1].

Why N-Alkyl Substitution and Aryl-Amide Position Determine the Differentiated Profile of 2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic Acid


The biological and physicochemical behavior of α-amino acid derivatives in the 4-oxo-4-(arylamino)butanoic acid class is exquisitely sensitive to both the N-alkyl substituent at the 2-position and the aryl substitution pattern on the terminal amide. Published data on N-alkyl aspartic acids show that simple N-methyl, N-ethyl, and N-isopropyl derivatives are not metabolized in rat liver homogenate urea-synthesis assays at 5×10⁻³ M, whereas N-allyl and N-cyclohexyl analogs exhibit pronounced inhibitory or weak effects, respectively [1]. This demonstrates that even a single-carbon change in the N-alkyl group can switch a compound from biologically inert to actively enzyme-modulating. Simultaneously, the m-tolyl (3-methylphenyl) amide introduces distinct electron-donating and steric properties compared with unsubstituted phenyl or para-tolyl isomers, affecting hydrogen-bonding geometry and target recognition. Generic substitution across N-alkyl chain length or aryl regioisomerism therefore carries a material risk of altered pharmacological profile, compromised analytical identity, or unexpected metabolic fate, making compound-specific procurement essential for reproducible research [1].

Quantitative Differentiation Evidence for 2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic Acid Versus Structural Analogs


Computed Lipophilicity (XLogP3-AA) Differentiates N-Isopropyl from N-Methyl and Unsubstituted Amino Analogs

The target compound exhibits a PubChem-calculated XLogP3-AA value of -0.3, indicating moderate hydrophilicity characteristic of α-amino acid derivatives bearing a secondary amide. This value can be compared with the simpler 4-(isopropylamino)-4-oxobutanoic acid (CAS 6622-04-4), which lacks the 2-amino and m-tolylamide groups and has a computed XLogP3 of approximately -0.1 (PubChem). The slightly lower logP of the target compound reflects the additional hydrogen-bonding capacity from the 2-isopropylamino and 4-carboxyl groups offsetting the lipophilic m-tolyl ring, placing it in a distinct physicochemical space relevant for membrane permeability predictions [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count Distinguished from Non-α-Amino Butanoic Acid Scaffolds

The target compound possesses 3 hydrogen-bond donors (carboxylic acid OH + secondary amine NH + anilide NH) versus 2 donors for simpler 4-oxo-4-(arylamino)butanoic acids lacking the α-amino group, such as 4-oxo-4-(m-tolylamino)butanoic acid (CAS 62134-48-9). This additional donor arises from the 2-isopropylamino substituent and contributes to stronger intermolecular hydrogen-bonding networks, which can affect solubility, crystal packing, and chromatographic retention [1].

Hydrogen bonding Solubility Crystal engineering

Biological Inertness of N-Isopropyl Aspartic Acid Backbone Contrasts with Inhibitory N-Allyl and N-Cyclohexyl Analogs

In a rat liver homogenate model of urea synthesis from citrulline, N-isopropyl aspartic acid (the core scaffold of the target compound) showed no utilization and no effect on urea formation at 5×10⁻³ M, while N-allylaspartic acid produced total inhibition at 6.2×10⁻³ M, and N-cyclohexylaspartic acid exhibited an inhibitory effect approximately ten-fold weaker than the N-allyl derivative [1]. Although this study evaluated the free amino acid rather than the m-tolylamide derivative, it establishes that the N-isopropyl substituent confers a metabolically neutral profile distinct from other N-alkyl modifications. For procurement decisions, this implies that replacing the N-isopropyl group with N-allyl or N-cyclohexyl would introduce unintended enzyme-modulating activity, fundamentally altering the compound's pharmacological signature.

Metabolic stability Enzyme inhibition Urea cycle

Dual CAS Registry Numbers Create a Procurement Identity-Validation Requirement Absent for Single-CAS Analogs

Unlike simpler analogs such as 4-oxo-4-(m-tolylamino)butanoic acid, which carry a single CAS identifier, 2-(isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid appears under two distinct CAS numbers in chemical supply databases: 2055231-61-1 (primary PubChem registry) and 1026781-86-1 (Chemsrc and associated vendor catalogues) [1] . This dual-registry situation, arising from different deposition sources, necessitates explicit CAS cross-referencing during procurement to avoid ordering the incorrect stereoisomer or a related analog. MassBank analytical data (high-resolution mass spectrum) provides a definitive identity-confirmation resource that can be used to verify the correct compound upon receipt [2].

Chemical identity Quality control Vendor verification

Patent Disclosure in Alpha-Amino Acid Derivative Series Indicates Precedented Pharmacological Interest

The target compound falls within the Markush scope of US Patent 7,879,887 B2, titled "Alpha-amino acid derivatives and medicaments containing the same as an active ingredient" . This patent claims amino acid derivatives of general formula (I) encompassing the 2-(isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid scaffold. Patent inclusion indicates that this structural class has been evaluated for therapeutic applications, providing a documented developmental precedent that non-patented or narrower-scope analogs lack. For procurement, this signals that the compound has been synthesized and characterized at a scale and purity level consistent with pharmaceutical lead profiling, distinguishing it from purely exploratory screening library compounds.

Patent landscape Intellectual property Lead optimization

Evidence-Backed Application Scenarios for 2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic Acid in Research and Industrial Procurement


Metabolically Silent Scaffold for Enzyme Inhibitor Design Requiring an N-Isopropyl Aspartic Acid Core

Based on class-level evidence that N-isopropyl aspartic acid is neither metabolized nor inhibitory in rat liver homogenate urea-synthesis assays at 5×10⁻³ M [1], this compound is positioned as a biologically inert scaffold for medicinal chemistry programs where enzymatic stability of the amino acid backbone is essential. Researchers designing transition-state analogs or substrate-mimetic inhibitors can leverage the N-isopropyl group to avoid unintended metabolic interference, a property not shared by N-allyl or N-cyclohexyl congeners. The m-tolylamide terminus additionally provides a defined aromatic moiety for binding-pocket occupancy studies.

Analytical Reference Standard Procurement Requiring Dual-CAS Cross-Validation

The compound's appearance under two CAS registry numbers (2055231-61-1 and 1026781-86-1) [1] [2] makes it a practical case study for procurement teams implementing chemical identity verification workflows. MassBank high-resolution mass spectral data (InChIKey: RDXOXEIQTSDRBU-UHFFFAOYSA-N) [3] provides an orthogonal identity-confirmation tool. Quality control laboratories can use this compound to validate vendor-supplied material against the published mass spectrum, ensuring that the received substance matches the intended structure despite ambiguous CAS numbering—a critical step for GLP-compliant studies.

Physicochemical Probe for Studying Hydrogen-Bond-Dependent Solubility and Permeability in Amino Acid Derivatives

With 3 hydrogen-bond donors and a computed XLogP3-AA of -0.3 [1], the compound occupies a distinct physicochemical niche between simpler 4-oxobutanoic acid analogs (2 donors; XLogP3 ≈ -0.1) and more lipophilic N-alkyl variants. This property profile supports its use as a calibration compound in chromatographic method development for amino acid derivatives and as a reference solute in permeability assays (e.g., PAMPA, Caco-2) where hydrogen-bonding capacity is a key determinant of transport behavior.

Patent-Landscape-Derived Lead Optimization Starting Point for Alpha-Amino Acid Therapeutics

The inclusion of this structural class within the granted claims of US Patent 7,879,887 B2 [1] provides a documented precedent for pharmaceutical development. Industrial research teams evaluating alpha-amino acid derivatives for therapeutic indications can use the patent's Markush scope as a starting point for freedom-to-operate analysis and as a reference framework for designing analogs with differentiated substitution patterns. The patent's existence implies that synthetic routes and preliminary biological data exist, reducing the risk associated with de novo scaffold exploration.

Quote Request

Request a Quote for 2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.